molecular formula C23H20N6 B2595563 1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384350-40-7

1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2595563
CAS RN: 384350-40-7
M. Wt: 380.455
InChI Key: FUPRSTGYQHQTDX-UHFFFAOYSA-N
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Description

Benzotriazole and benzimidazole are both heterocyclic aromatic organic compounds. They are part of many pharmaceuticals and various types of industrial dyes and pigments . Benzotriazole has been known to act as a versatile synthetic tool, with its derivatives showing a broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . Benzotriazole-mediated amino-alkylations have greatly broadened the utility of Mannich-type condensations to the general o-aminoalkylation of phenols .


Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that one of the tautomers is dominant .


Chemical Reactions Analysis

Benzotriazole derivatives are known to react with various free radicals through several possible reaction pathways .


Physical And Chemical Properties Analysis

Benzotriazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a weak acid with a pKa of 8.2 and a very weak Brønsted base with a pKa of less than 0 .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has shown that derivatives incorporating a 1H-benzo-triazole moiety have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have demonstrated efficacy against a range of microbial and fungal pathogens, highlighting their potential as templates for developing new antimicrobial and antifungal agents (Al-Omran et al., 2002).

Antitumor Agents

A series of 2-((1H-benzo[d]imidazol-2-yl)methylthio)-4-(substituted)-6-phenylpyrimidine-5-carbonitriles was synthesized and evaluated for their cytotoxic activity against a variety of cancer cell lines, revealing marked potency and potential as antitumor agents (Abdel-Mohsen et al., 2010).

Fluorescent Properties and Potential Applications

The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives has been explored, with studies on their fluorescent properties suggesting potential applications as fluorescent whitening agents for textiles and other materials (Rangnekar & Rajadhyaksha, 1986).

Environmental Persistence and Degradation

Benzotriazoles, including derivatives, have been identified as persistent environmental pollutants, with studies on their biotransformation elucidating degradation pathways and the formation of transformation products. This research is critical for understanding the environmental impact of benzotriazole derivatives and developing strategies for their removal from wastewater and aquatic environments (Reemtsma et al., 2010).

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzotriazole derivatives have been found to bind to various sites in biological targets .

Safety and Hazards

Benzotriazole is labeled with the signal word “Warning” and has hazard statements including “Causes skin irritation”, “Causes serious eye irritation”, and "May cause respiratory irritation" .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is highly essential . Benzotriazole, being a versatile synthetic tool, could play a significant role in the development of these new drugs.

properties

IUPAC Name

1-(benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6/c1-3-4-9-16-15(2)17(14-24)22-25-18-10-5-7-12-20(18)28(22)23(16)29-21-13-8-6-11-19(21)26-27-29/h5-8,10-13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPRSTGYQHQTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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